molecular formula C14H11ClO2 B6378265 4-(4-Chloro-2-methylphenyl)-2-formylphenol CAS No. 1111120-02-5

4-(4-Chloro-2-methylphenyl)-2-formylphenol

Cat. No.: B6378265
CAS No.: 1111120-02-5
M. Wt: 246.69 g/mol
InChI Key: UADAKFFGRJRILQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-2-formylphenol is an organic compound characterized by the presence of a chloro-substituted phenyl group and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)-2-formylphenol typically involves the formylation of 4-chloro-2-methylphenol. One common method is the Reimer-Tiemann reaction, where 4-chloro-2-methylphenol is treated with chloroform and a strong base such as sodium hydroxide under reflux conditions. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the phenol to form the desired formylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-2-formylphenol can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-(4-Chloro-2-methylphenyl)-2-carboxyphenol.

    Reduction: 4-(4-Chloro-2-methylphenyl)-2-hydroxymethylphenol.

    Substitution: 4-(4-Amino-2-methylphenyl)-2-formylphenol or 4-(4-Mercapto-2-methylphenyl)-2-formylphenol.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group may also participate in interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Chloro-2-methylbenzaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.

    4-Chloro-2-methylaniline: Contains an amino group instead of a formyl group, leading to different chemical properties and applications.

Uniqueness

4-(4-Chloro-2-methylphenyl)-2-formylphenol is unique due to the presence of both a chloro-substituted phenyl group and a formyl group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-12(15)3-4-13(9)10-2-5-14(17)11(7-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADAKFFGRJRILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685196
Record name 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-02-5
Record name 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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